N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide
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Overview
Description
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is a chemical compound that serves as an intermediate in the preparation of Quetiapine derivatives . It has a molecular formula of C13H26N2O5 and a molecular weight of 290.36 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide typically involves the reaction of tert-butoxycarbonyl-protected piperazine with 2-(2-hydroxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the N1-oxide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to its non-oxide form using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Non-oxide form of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is primarily used in scientific research as an intermediate in the synthesis of Quetiapine derivatives. Quetiapine is an antipsychotic medication used to treat conditions such as schizophrenia and bipolar disorder. The compound’s role as an intermediate makes it valuable in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide itself is not well-documented, as it is primarily used as an intermediate. its derivatives, such as Quetiapine, exert their effects by antagonizing various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This helps to balance neurotransmitter levels and alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine: Similar structure but without the N1-oxide group.
N4-tert-Butoxycarbonyl-1-[2-(2-methoxyethoxy)ethyl]piperazine: Similar structure with a methoxyethoxy group instead of hydroxyethoxy.
N4-tert-Butoxycarbonyl-1-[2-(2-ethoxyethoxy)ethyl]piperazine: Similar structure with an ethoxyethoxy group instead of hydroxyethoxy.
Uniqueness
N4-tert-Butoxycarbonyl-1-[2-(2-hydroxyethoxy)ethyl]piperazine N1-Oxide is unique due to the presence of both the hydroxyethoxy group and the N1-oxide group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of specific pharmaceutical compounds.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-hydroxyethoxy)ethyl]-4-oxidopiperazin-4-ium-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5/c1-13(2,3)20-12(17)14-4-6-15(18,7-5-14)8-10-19-11-9-16/h16H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQVOCHSIBKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[N+](CC1)(CCOCCO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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